1-Methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid
Overview
Description
“1-Methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid” is a chemical compound with the CAS Number: 1311316-32-1 . It has a molecular weight of 301.27 . The compound is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 1-methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]-3-piperidinecarboxylic acid . The InChI code is 1S/C14H14F3NO3/c1-18-11(19)7-6-10(13(20)21)12(18)8-2-4-9(5-3-8)14(15,16)17/h2-5,10,12H,6-7H2,1H3,(H,20,21) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 301.27 . The InChI code is 1S/C14H14F3NO3/c1-18-11(19)7-6-10(13(20)21)12(18)8-2-4-9(5-3-8)14(15,16)17/h2-5,10,12H,6-7H2,1H3,(H,20,21) .Scientific Research Applications
Parkinsonism and Neurological Research
1-Methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid and its analogs have been studied for their neurological effects, specifically in the context of Parkinsonism. Research has shown that certain analogs of this compound, such as 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP), can induce Parkinsonism in humans. The compound selectively damages cells in the substantia nigra, mirroring the effects of Parkinson's disease, and has been used as a model to study the disease's pathology and potential treatments (Langston et al., 1983).
Anticoagulant Applications
Another derivative, (2R, 4R) 4-methyl-1-[N alpha-(3-methyl-1,2,3,4-tetra-hydro-8-quinoline-sulfonyl)L- arginyl]-2-piperidine carboxylic acid monohydrate (MD 805), has been evaluated for its anticoagulant properties. It has been used in patients with chronic renal failure undergoing maintenance hemodialysis and compared with heparin. The study suggests that MD 805 has a stable antithrombin effect without significant increases in proteins released due to platelet activation in the hemodialysis circuit, proving useful in maintenance anticoagulation therapy for hemodialysis patients (Matsuo et al., 1986).
Thromboxane A2 Synthetase Inhibition and Receptor Blockade
The compound R 68 070, or (E)-5-[[[(3-pyridinyl)[3-(trifluoromethyl)phenyl]- methylen]amino]oxy] pentanoic acid, has been identified for its dual activity in inhibiting thromboxane A2 (TXA2) synthetase and blocking TXA2/prostaglandin endoperoxide receptors. This dual activity makes it an interesting pharmacological tool for understanding the roles and interactions of various metabolites of arachidonic acid in pathologies. The compound has been shown to have significant pharmacological effects in vivo and ex vivo, including reducing platelet aggregation and prolonging bleeding times without affecting plasma coagulation or fibrinolysis (Clerck et al., 1989).
Environmental and Biological Monitoring
Derivatives of the compound have also been identified in environmental and biological monitoring studies. For instance, Di-iso-nonylphthalate (DINP) metabolites, which are structurally related to 1-Methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid, have been studied for their human metabolism and elimination. Such studies are crucial for understanding human exposure to certain plasticizers and their potential health effects (Koch & Angerer, 2007).
Safety And Hazards
properties
IUPAC Name |
1-methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO3/c1-18-11(19)7-6-10(13(20)21)12(18)8-2-4-9(5-3-8)14(15,16)17/h2-5,10,12H,6-7H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUNJBIWQDUYRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CCC1=O)C(=O)O)C2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101145515 | |
Record name | 3-Piperidinecarboxylic acid, 1-methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101145515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid | |
CAS RN |
1311316-32-1 | |
Record name | 3-Piperidinecarboxylic acid, 1-methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1311316-32-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Piperidinecarboxylic acid, 1-methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101145515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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